Magnesium tert-butoxide

Catalog No.
S785764
CAS No.
32149-57-8
M.F
C4H10MgO
M. Wt
98.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium tert-butoxide

CAS Number

32149-57-8

Product Name

Magnesium tert-butoxide

IUPAC Name

magnesium;2-methylpropan-2-olate

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

Catalyst for Organic Reactions:

Magnesium tert-butoxide excels as a catalyst for various organic reactions due to its strong basic and nucleophilic properties. Its unique ability to deprotonate various organic functional groups, such as C-H bonds, makes it a valuable tool for researchers. Some notable examples include:

  • Aldol condensations: These reactions involve the formation of carbon-carbon bonds between carbonyl compounds. Magnesium tert-butoxide efficiently deprotonates the α-carbon of the enolate acceptor, facilitating the subsequent aldol addition step .
  • Ring-opening polymerizations: This technique involves the initiation of polymerization through the cleavage of a cyclic monomer. Magnesium tert-butoxide can effectively initiate the ring-opening polymerization of various cyclic ethers and lactones .
  • Hydrolysis reactions: Magnesium tert-butoxide can act as a catalyst for the hydrolysis of various functional groups, such as esters and amides. This allows for the controlled cleavage of these bonds under mild reaction conditions .

Synthesis of Organometallic Reagents:

Magnesium tert-butoxide plays a crucial role in the synthesis of various organometallic reagents, which are essential intermediates in numerous organic reactions. These reagents often possess unique reactivity profiles that cannot be achieved with conventional methods. Here are some examples:

  • Grignard reagents: These highly reactive organomagnesium compounds are formed by the reaction of magnesium tert-butoxide with organic halides. Grignard reagents are widely used for carbon-carbon bond formation reactions .
  • Acylated magnesium compounds: These reagents are prepared by the reaction of magnesium tert-butoxide with carboxylic acid derivatives. They find applications in various synthetic transformations, including aldol reactions and Claisen condensations .

Pharmaceutical Intermediate:

Magnesium tert-butoxide has found specific applications as a key intermediate in the synthesis of certain pharmaceutical drugs. Notably, it plays a crucial role in the production of tenofovir, an antiviral medication used in the treatment of HIV/AIDS .

Material Science Research:

Emerging research has explored the potential of magnesium tert-butoxide in material science applications. Its ability to act as a precursor to magnesium oxide and other magnesium-based materials holds promise for the development of novel functional materials with applications in catalysis, energy storage, and electronics .

Magnesium tert-butoxide is an organometallic compound with the chemical formula C8H18MgO2\text{C}_8\text{H}_{18}\text{MgO}_2. It appears as a white to beige powder and is known for its strong basic properties. This compound is classified as a magnesium alkoxide, specifically a di-tert-butoxide derivative, and is utilized primarily in organic synthesis as a reagent and catalyst. Its structure consists of two tert-butoxide groups bonded to a magnesium center, which contributes to its reactivity and utility in various

  • Deprotonation Reactions: It acts as a strong base, facilitating the deprotonation of weak acids, which is crucial in organic synthesis.
  • Grignard Reactions: The compound can participate in Grignard reactions, where it reacts with carbonyl compounds to form alcohols.
  • Alkylation Reactions: It serves as a nucleophile in alkylation processes, enabling the formation of carbon-carbon bonds .

These reactions highlight the versatility of magnesium tert-butoxide in synthetic organic chemistry.

The synthesis of magnesium tert-butoxide typically involves the reaction of magnesium alkoxides with tert-butanol or its esters under controlled conditions. A notable method includes:

  • Reagents: Tertiary butanol ester and a catalyst (such as butyl titanate mixed with dimethyl sulfoxide and iodine).
  • Procedure: The reaction occurs under nitrogen protection, where magnesium alkoxide is added to the mixture. The mixture is then heated and refluxed for 0.5 to 5 hours.
  • Purification: After the reaction reaches equilibrium, byproducts are removed by distillation, followed by filtration and drying to yield high-purity magnesium tert-butoxide (98-99.5% purity) .

This method is efficient for industrial production due to its simplicity and high yield.

Magnesium tert-butoxide finds various applications across different fields:

  • Organic Synthesis: Used as a reagent for deprotonation and nucleophilic substitution reactions.
  • Pharmaceutical Industry: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Catalysis: Acts as a catalyst in various organic transformations due to its strong basicity .

Its unique properties make it valuable in both academic research and commercial applications.

Interaction studies involving magnesium tert-butoxide primarily focus on its reactivity with other chemical species rather than biological interactions. Its strong basic nature allows it to interact effectively with various electrophiles, facilitating nucleophilic attacks in organic synthesis. Additionally, it reacts readily with moisture and air, necessitating careful storage conditions to prevent degradation .

Magnesium tert-butoxide shares similarities with other alkoxides and metal-organic compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Potassium tert-butoxideC4H9OK\text{C}_4\text{H}_9\text{OK}Strong base used in organic synthesis; highly reactive
Sodium tert-butoxideC4H9ONa\text{C}_4\text{H}_9\text{ONa}Similar reactivity; often used in deprotonation
Lithium diisopropylamideC6H15LiN\text{C}_6\text{H}_{15}\text{LiN}Strong base; used for deprotonation and nucleophilic reactions
Calcium di-tert-butoxideC8H18CaO2\text{C}_8\text{H}_{18}\text{CaO}_2Less commonly used; similar basic properties

Uniqueness of Magnesium tert-butoxide

Magnesium tert-butoxide is unique due to its specific metal center (magnesium), which imparts distinct reactivity compared to alkali metal alkoxides like potassium or sodium tert-butoxide. Its ability to stabilize certain intermediates during reactions makes it particularly useful in synthetic pathways that require controlled reactivity . Additionally, its application as a pharmaceutical intermediate further distinguishes it from other similar compounds.

Magnesium tert-butoxide, also known as magnesium di-tert-butoxide, is an organometallic compound with the molecular formula C₈H₁₈MgO₂ [1] [2]. The compound consists of a central magnesium atom coordinated to two tert-butoxide groups, with each tert-butoxide group having the formula (CH₃)₃CO⁻ [3]. The linear formula can be represented as [(CH₃)₃CO]₂Mg or (CH₃)₃COMgOC(CH₃)₃ [4] [5].

The molecular weight of magnesium tert-butoxide is 170.53 g/mol, with an exact mass of 170.115722 [1] [2]. The structure features a magnesium atom bonded to two oxygen atoms, each of which is connected to a tertiary carbon atom with three methyl groups [3] [6]. This arrangement gives the molecule its characteristic reactivity and physical properties.

In terms of structural representation, the SMILES notation for magnesium tert-butoxide is CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2], indicating the ionic nature of the metal-oxygen bonds [4] [5]. The InChI key for the compound is RTKCPZYOLXPARI-UHFFFAOYSA-N, providing a unique identifier for the substance in chemical databases [4] [6].

Physical Characteristics

Appearance and Physical State

Magnesium tert-butoxide appears as a white to beige powder at room temperature [1] [6]. Some sources describe it more specifically as a white to light gray powder, indicating slight variations in color that may depend on purity levels or manufacturing processes [6] [7]. The compound is solid at ambient conditions and is typically supplied in powder form for laboratory and industrial applications [1] [4].

The physical appearance of magnesium tert-butoxide is consistent with many metal alkoxide compounds, which often present as fine powders with varying degrees of crystallinity [6] [8]. The white to light gray coloration is characteristic of many magnesium compounds and reflects its electronic structure and light-scattering properties [6] [7].

Melting and Decomposition Points

The melting point of magnesium tert-butoxide is not well-documented in the literature, with many sources listing it as "not available" (N/A) [1] [4]. This lack of precise melting point data may be attributed to the compound's sensitivity to air and moisture, which complicates accurate determination of its thermal properties [4] [5].

Regarding decomposition, magnesium tert-butoxide begins to thermally decompose at elevated temperatures. While specific decomposition temperature data for magnesium tert-butoxide is limited, research on related magnesium alkoxides provides valuable insights [9]. Studies on magnesium methoxide and ethoxide indicate that the decomposition temperature decreases as the size of the alkyl group increases [9]. For instance, magnesium ethoxide decomposes at approximately 260°C in an inert nitrogen atmosphere, which is about 70°C lower than the decomposition temperature of magnesium methoxide [9]. Following this trend, magnesium tert-butoxide, with its larger tert-butyl groups, would be expected to decompose at a temperature below 260°C [9] [10].

The boiling point of magnesium tert-butoxide has been reported as 84.6°C at 760 mmHg, though this value should be interpreted with caution as the compound may decompose before reaching this temperature under normal atmospheric conditions [11] [7].

Density and Other Physical Parameters

The density of magnesium tert-butoxide is not well-established in the scientific literature, with many sources listing it as "not available" (N/A) [1] [4]. This lack of data is common for air-sensitive organometallic compounds where precise physical measurements are challenging due to their reactivity [4] [5].

Other physical parameters of interest include the flash point, which has been reported as 11.7°C, indicating that the compound is highly flammable and can ignite at relatively low temperatures [11] [7]. The vapor pressure of magnesium tert-butoxide is approximately 46 mmHg at 25°C, suggesting moderate volatility at room temperature [7].

The LogP value (octanol-water partition coefficient) for magnesium tert-butoxide has been calculated as 2.53160, indicating moderate lipophilicity [11]. The polar surface area (PSA) is reported as 18.46000 square Ångstroms, which provides information about the compound's potential for membrane permeability and biological interactions [11].

Spectroscopic Characteristics

Magnesium tert-butoxide exhibits distinctive spectroscopic features that are valuable for its identification and characterization [12] . In infrared (IR) spectroscopy, the compound shows characteristic absorption bands associated with the tert-butoxide ligand, particularly the C-O stretching vibration at approximately 1100 cm⁻¹ . The absence of hydroxyl group absorptions in the IR spectrum is an important indicator of purity, as these would suggest hydrolysis of the compound [14].

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about magnesium tert-butoxide [15] [16]. While specific ¹H NMR data for magnesium tert-butoxide is limited in the literature, studies on related methylmagnesium alkoxides indicate that the methyl protons of the tert-butyl groups typically appear as a singlet at approximately 1.5 ppm in deuterated benzene (C₆D₆) [15] [17]. The ¹³C NMR spectrum would be expected to show signals for the quaternary carbon and methyl carbons of the tert-butyl groups [15].

Solid-state ²⁵Mg NMR spectroscopy, though challenging due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, can provide valuable information about the coordination environment of the magnesium center in the solid state [16] [18]. Studies on various magnesium compounds have shown that the ²⁵Mg chemical shift and quadrupolar coupling constants are sensitive to the coordination geometry and electronic environment around the magnesium atom [16] [18].

X-ray diffraction studies on magnesium tert-butoxide would reveal its crystal structure and molecular packing in the solid state [12] [19]. While specific X-ray crystallographic data for magnesium tert-butoxide is limited, the compound would be expected to show structural features similar to other magnesium alkoxides, with the magnesium atom in a tetrahedral or distorted tetrahedral coordination environment [12] [20].

Solubility Profile

Behavior in Organic Solvents

Magnesium tert-butoxide demonstrates selective solubility in various organic solvents, a property that is crucial for its applications in organic synthesis and catalysis [4] [8]. The compound is soluble in several organic solvents, with varying degrees of solubility depending on the solvent's polarity and coordinating ability [4] [21].

Based on data from related compounds like potassium tert-butoxide, magnesium tert-butoxide is expected to be soluble in tetrahydrofuran (THF), which is a common solvent for organometallic reagents due to its coordinating ability [21]. It is likely moderately soluble in diethyl ether and toluene, and poorly soluble in hexane and other non-polar hydrocarbons [21].

The solubility behavior of magnesium tert-butoxide in organic solvents can be summarized as follows:

SolventExpected Solubility
Tetrahydrofuran (THF)Good solubility
Diethyl etherModerate solubility
TolueneModerate solubility
HexanePoor solubility

This solubility profile is consistent with the polar nature of the Mg-O bonds and the steric bulk of the tert-butyl groups [4] [21]. The coordinating ability of solvents like THF enhances solubility by interacting with the magnesium center, while non-polar solvents like hexane provide limited solvation [21].

Reactivity with Water and Protic Solvents

Magnesium tert-butoxide reacts vigorously with water and protic solvents, a characteristic that significantly influences its handling and applications [1] [4]. When exposed to water, the compound undergoes hydrolysis, forming magnesium hydroxide and tert-butanol [4] [8]. This reaction can be represented as:

(CH₃)₃COMgOC(CH₃)₃ + 2 H₂O → Mg(OH)₂ + 2 (CH₃)₃COH [4] [6]

The reactivity with water is a common feature of metal alkoxides and is driven by the high oxophilicity of the magnesium center and the basicity of the alkoxide ligands [4] [8]. This water sensitivity necessitates handling magnesium tert-butoxide under dry, inert conditions to prevent decomposition [4] [5].

Similarly, magnesium tert-butoxide reacts with protic solvents such as alcohols, carboxylic acids, and other compounds containing acidic hydrogen atoms [4] [6]. These reactions typically involve proton transfer from the protic solvent to the alkoxide ligand, resulting in the formation of tert-butanol and a magnesium salt of the deprotonated solvent [6] [8].

Due to this high reactivity with protic species, magnesium tert-butoxide is classified as moisture-sensitive and is typically stored under dry, inert gas (such as nitrogen or argon) to prevent decomposition [4] [5]. The compound is often used in anhydrous organic solvents for synthetic applications to maintain its integrity and reactivity [4] [8].

Thermal Stability Properties

Magnesium tert-butoxide exhibits thermal stability characteristics that are important for its handling, storage, and applications in various chemical processes [10] [9]. The thermal behavior of magnesium tert-butoxide is influenced by the size of the alkoxy group, with larger alkyl groups generally leading to lower decomposition temperatures [9].

Research on related magnesium alkoxides provides insights into the thermal decomposition behavior of magnesium tert-butoxide [9]. Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that magnesium alkoxides typically decompose in a stepwise manner [22] [9]. For magnesium tert-butoxide, the decomposition would be expected to proceed through the elimination of isobutene (2-methylpropene) via a β-hydrogen elimination mechanism, similar to what has been observed for other metal tert-butoxides [12] [9].

The activation energy for the thermal decomposition of magnesium alkoxides has been found to depend on the size of the alkyl group [9]. For magnesium methoxide and ethoxide, the activation energies were determined to be 161±23 kJ/mol and 130±24 kJ/mol, respectively [9]. Following this trend, magnesium tert-butoxide would be expected to have a lower activation energy for decomposition, consistent with its larger alkyl groups [9].

Thermal analysis techniques such as differential thermal analysis (DTA) and thermogravimetry (TG) would show characteristic weight loss patterns corresponding to the stepwise decomposition of magnesium tert-butoxide [22] [9]. The final decomposition product would be magnesium oxide (MgO), with the formation of volatile organic compounds such as isobutene and possibly tert-butanol as byproducts [9] [10].

The thermal stability of magnesium tert-butoxide is an important consideration for its applications in organic synthesis and catalysis, particularly in reactions that require elevated temperatures [10] [9]. Understanding the decomposition behavior is crucial for determining the appropriate temperature ranges for reactions involving this compound [9].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.0582066 g/mol

Monoisotopic Mass

98.0582066 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (62.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (37.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (37.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

32149-57-8

Dates

Modify: 2023-08-15

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